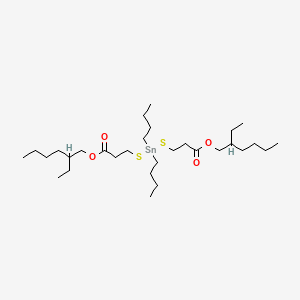
2-Ethylhexyl 5,5-dibutyl-12-ethyl-9-oxo-10-oxa-4,6-dithia-5-stannahexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl 5,5-dibutyl-12-ethyl-9-oxo-10-oxa-4,6-dithia-5-stannahexadecanoate is an organotin compound with the molecular formula C₃₀H₆₀O₄S₂Sn. It is known for its unique structure, which includes a tin atom bonded to sulfur and oxygen atoms, making it a versatile compound in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 5,5-dibutyl-12-ethyl-9-oxo-10-oxa-4,6-dithia-5-stannahexadecanoate typically involves the reaction of dibutyltin oxide with 2-ethylhexyl 3-mercaptopropionate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylhexyl 5,5-dibutyl-12-ethyl-9-oxo-10-oxa-4,6-dithia-5-stannahexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tin atom can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted organotin compounds. These products have diverse applications in different fields .
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl 5,5-dibutyl-12-ethyl-9-oxo-10-oxa-4,6-dithia-5-stannahexadecanoate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize transition states and intermediates.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers and as a stabilizer in PVC manufacturing.
Wirkmechanismus
The mechanism of action of 2-Ethylhexyl 5,5-dibutyl-12-ethyl-9-oxo-10-oxa-4,6-dithia-5-stannahexadecanoate involves its interaction with various molecular targets. The tin atom in the compound can coordinate with different ligands, facilitating catalytic processes. The sulfur and oxygen atoms play a crucial role in stabilizing the transition states and intermediates, enhancing the efficiency of the reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylhexyl 12-ethyl-5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannahexadecanoate: Similar structure but with different alkyl groups.
Dibutyltinbis (2-ethylhexyl 3-mercaptopropionate): Similar organotin compound with different functional groups.
Uniqueness
2-Ethylhexyl 5,5-dibutyl-12-ethyl-9-oxo-10-oxa-4,6-dithia-5-stannahexadecanoate is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
53202-61-2 |
|---|---|
Molekularformel |
C30H60O4S2Sn |
Molekulargewicht |
667.6 g/mol |
IUPAC-Name |
2-ethylhexyl 3-[dibutyl-[3-(2-ethylhexoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C11H22O2S.2C4H9.Sn/c2*1-3-5-6-10(4-2)9-13-11(12)7-8-14;2*1-3-4-2;/h2*10,14H,3-9H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
RFPITRAFRHNSRB-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC(CC)COC(=O)CCS[Sn](CCCC)(CCCC)SCCC(=O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pyridinecarbonitrile, 5-[(3,4-dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13807636.png)
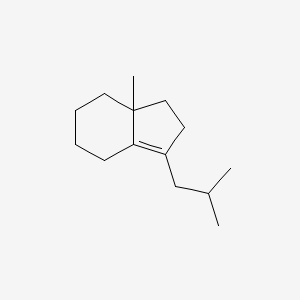
![(2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide](/img/structure/B13807647.png)
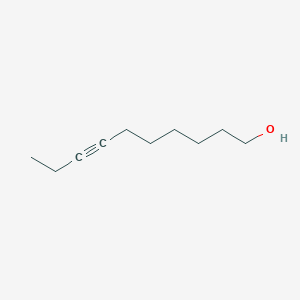
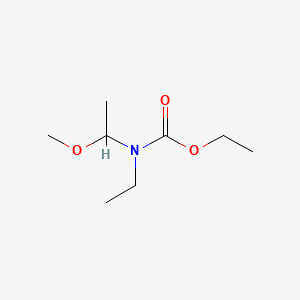
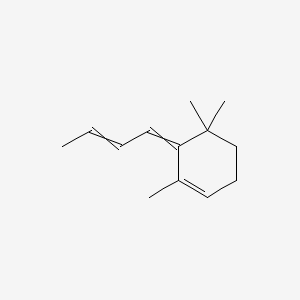
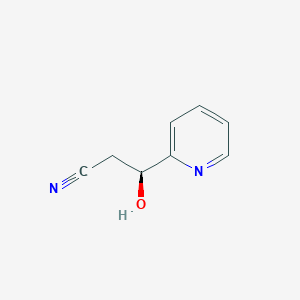
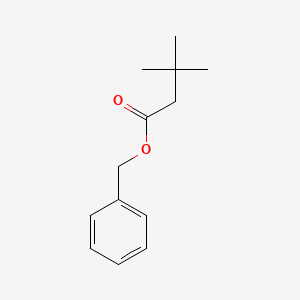
![(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol](/img/structure/B13807672.png)
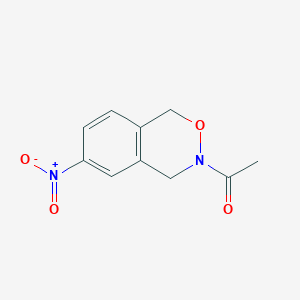
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)-](/img/structure/B13807682.png)
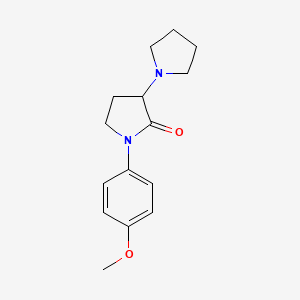
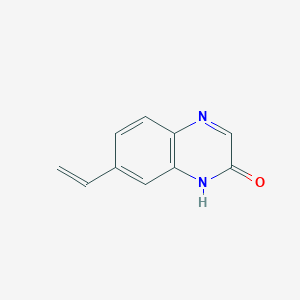
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,6-dimethylphenyl)-](/img/structure/B13807707.png)
